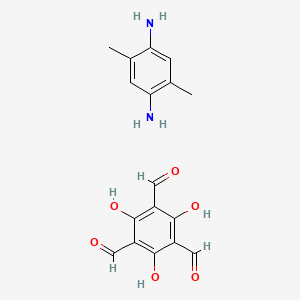

2,5-Dimethylbenzene-1,4-diamine;2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde

Descripción

2,5-Dimethylbenzene-1,4-diamine: and 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde are organic compounds with significant applications in various fields. 2,5-Dimethylbenzene-1,4-diamine is an aromatic amine, while 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde is a polyhydroxybenzene derivative. These compounds are used in the synthesis of dyes, medicines, and polymer materials, and they also serve as intermediates in organic synthesis .

Propiedades

Fórmula molecular |

C17H18N2O6 |

|---|---|

Peso molecular |

346.3 g/mol |

Nombre IUPAC |

2,5-dimethylbenzene-1,4-diamine;2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde |

InChI |

InChI=1S/C9H6O6.C8H12N2/c10-1-4-7(13)5(2-11)9(15)6(3-12)8(4)14;1-5-3-8(10)6(2)4-7(5)9/h1-3,13-15H;3-4H,9-10H2,1-2H3 |

Clave InChI |

CGFWFOFFNFRJNN-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=C(C=C1N)C)N.C(=O)C1=C(C(=C(C(=C1O)C=O)O)C=O)O |

Origen del producto |

United States |

Métodos De Preparación

2,5-Dimethylbenzene-1,4-diamine: can be synthesized through the reaction of phthalic acid and methylamine. The process involves the formation of a precursor compound, which undergoes dehydration and decarboxylation to yield the final product . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.

2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde: is prepared through the oxidation of 2,4,6-trihydroxybenzene. The reaction conditions include the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled temperature and pH .

Análisis De Reacciones Químicas

2,5-Dimethylbenzene-1,4-diamine: undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: It can be reduced to form corresponding amines.

Substitution: It undergoes electrophilic aromatic substitution reactions, such as nitration and sulfonation.

Common reagents used in these reactions include nitric acid for nitration, sulfuric acid for sulfonation, and hydrogen gas with a catalyst for reduction. Major products formed include nitro derivatives, sulfonic acids, and reduced amines .

2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde: also undergoes various reactions, including:

Condensation: It can form Schiff bases with amines.

Oxidation: It can be further oxidized to form carboxylic acids.

Aplicaciones Científicas De Investigación

2,5-Dimethylbenzene-1,4-diamine: is widely used in the synthesis of dyes, medicines, and polymer materials. It serves as a metal complexing agent and catalyst in various chemical reactions . In biology, it is used in the synthesis of bioactive compounds and pharmaceuticals.

2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde: is used in the synthesis of advanced materials, including polymers and resins. It is also employed in medicinal chemistry for the development of new drugs and therapeutic agents .

Mecanismo De Acción

The mechanism of action of 2,5-Dimethylbenzene-1,4-diamine involves its ability to act as a nucleophile in electrophilic aromatic substitution reactions. It forms sigma complexes with electrophiles, leading to the substitution of hydrogen atoms on the aromatic ring .

2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde: acts as an electrophile in condensation reactions, forming Schiff bases with amines. It also participates in redox reactions, where it can be oxidized to form carboxylic acids .

Comparación Con Compuestos Similares

2,5-Dimethylbenzene-1,4-diamine: is similar to other aromatic amines such as 1,4-diaminobenzene and 2,6-dimethylbenzene-1,4-diamine . its unique structure with two methyl groups at the 2 and 5 positions provides distinct reactivity and properties .

2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde: is similar to other polyhydroxybenzene derivatives such as phloroglucinol and 2,4,6-trihydroxybenzaldehyde . Its tricarbaldehyde functionality makes it unique for specific applications in material science and medicinal chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.